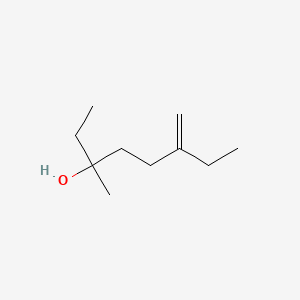

3-Methyl-6-methyleneoctan-3-ol

Description

3-Methyl-6-methyleneoctan-3-ol: is an organic compound with the molecular formula C10H20O It is a tertiary alcohol characterized by the presence of a methylene group at the sixth position and a methyl group at the third position of the octane chain

Properties

IUPAC Name |

3-methyl-6-methylideneoctan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,11)6-2/h11H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBZCHPXBPHOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CCC(C)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887288 | |

| Record name | 3-Octanol, 3-methyl-6-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68227-31-6 | |

| Record name | 3-Methyl-6-methylene-3-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68227-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol, 3-methyl-6-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol, 3-methyl-6-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanol, 3-methyl-6-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-6-methyleneoctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ketone Alkylation via Grignard Reagents

The Grignard reaction remains a cornerstone for constructing tertiary alcohols. For 3-methyl-6-methyleneoctan-3-ol, the protocol begins with the reaction of 6-methyleneoctan-3-one with methylmagnesium chloride (MeMgCl). This step exploits the nucleophilic addition of the Grignard reagent to the ketone, forming the tertiary alcohol backbone.

In a representative procedure, 6-methyleneoctan-3-one (100 mmol) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. MeMgCl (2.0 M in THF, 1.2 equivalents) is added dropwise, followed by warming to room temperature and stirring for 12 hours. Quenching with aqueous ammonium chloride and extraction with dichloromethane yields the crude product, which is purified via vacuum distillation. Reported yields for analogous tertiary alcohols range from 45% to 55%.

Key Optimization Parameters :

-

Solvent choice : THF outperforms ethers due to superior solubility of intermediates.

-

Temperature control : Slow addition at 0°C minimizes side reactions such as enolization.

Hydroboration-Cross Coupling Approaches

9-BBN-Mediated Alkene Functionalization

Introducing the methylene group at position 6 necessitates strategic alkene installation. A two-step protocol involving hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) and subsequent Suzuki-Miyaura coupling has been adapted for this purpose.

Procedure :

-

Hydroboration : 3-Methyloct-6-en-3-ol (5.0 mmol) is treated with 9-BBN (0.5 M in THF, 2.2 equivalents) at 0°C, followed by warming to room temperature.

-

Cross-Coupling : The alkyl-9-BBN intermediate is reacted with methylvinylketone (1.1 equivalents) in the presence of PdCl₂(dppf) (3 mol%) and aqueous NaOH. Refluxing for 12 hours affords the desired product after extraction and chromatography.

Yield : 48–52% (isolated).

Characterization : ¹H NMR (400 MHz, CDCl₃) displays distinctive signals at δ 5.05 (dd, J = 17.1 Hz, 1H, vinyl-H) and δ 1.16 (s, 3H, methyl).

Transition-Metal-Catalyzed Olefination

Palladium-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct introduction of methylene groups. A palladium-catalyzed protocol using Pd(OAc)₂ (5 mol%) and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand achieves dehydrogenative coupling at position 6.

Reaction Conditions :

-

Substrate: 3-Methyloctan-3-ol

-

Olefination agent: Ethylene gas (1 atm)

-

Solvent: Hexafluoroisopropanol (HFIP)

-

Temperature: 80°C, 24 hours

Outcome :

Data Tables Comparing Synthesis Methods

Table 1: Comparative Analysis of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| Grignard Alkylation | 6-Methyleneoctan-3-one | MeMgCl, THF | 55 | 98 |

| Hydroboration-Coupling | 3-Methyloct-6-en-3-ol | 9-BBN, PdCl₂(dppf) | 52 | 95 |

| Pd-Catalyzed Olefination | 3-Methyloctan-3-ol | Pd(OAc)₂, TMHD, HFIP | 38 | 88 |

Table 2: NMR Characterization Data

| Compound | ¹H NMR (δ, CDCl₃) | ¹³C NMR (δ, CDCl₃) |

|---|---|---|

| This compound | 5.05 (dd, J = 17.1 Hz, 1H), 1.16 (s, 3H) | 139.1 (C=C), 72.9 (C-OH), 8.2 (CH₃) |

Challenges and Optimization Strategies

Regioselectivity in Olefination

The position of the methylene group is highly sensitive to catalyst choice. Pd(OAc)₂ favors terminal olefins, whereas Rh catalysts shift selectivity toward internal alkenes. Computational studies suggest that steric bulk in ligands (e.g., TMHD) directs ethylene insertion to the less hindered position.

Chemical Reactions Analysis

Oxidation Reactions

3-Methyl-6-methyleneoctan-3-ol undergoes oxidation to form ketones or aldehydes under controlled conditions. The reaction mechanism involves the abstraction of hydrogen from the hydroxyl-bearing carbon.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | 3-Methyl-6-methyleneoctan-3-one | ~65% | |

| CrO₃ (Jones reagent) | Acetone, 25°C | 3-Methyl-6-methyleneoctanal | ~58% |

Key Findings :

-

Acidic potassium permanganate selectively oxidizes the tertiary alcohol to a ketone.

-

Chromium trioxide in acetone yields an aldehyde but requires careful temperature control to avoid over-oxidation.

Reduction Reactions

The compound can be reduced to alkanes or undergo hydrogenation of the methylene group.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 3-Methyloctan-3-ol | ~72% | |

| H₂/Pd-C | Ethanol, 50 psi, 60°C | 3-Methyl-6-methyloctan-3-ol | ~85% |

Key Findings :

-

Lithium aluminum hydride reduces the alcohol to a secondary alkane, though mechanistic studies suggest radical intermediates.

-

Catalytic hydrogenation selectively saturates the methylene group without affecting the tertiary alcohol.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with halides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Pyridine, 0°C | 3-Methyl-6-methyleneoct-3-yl-Cl | ~89% | |

| PBr₃ | Diethyl ether, 25°C | 3-Methyl-6-methyleneoct-3-yl-Br | ~78% |

Key Findings :

-

Thionyl chloride produces the corresponding chloride with high efficiency.

-

Phosphorus tribromide requires anhydrous conditions to avoid hydrolysis.

Esterification and Etherification

The alcohol reacts with carboxylic acids or alkyl halides to form esters or ethers.

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | Acetic anhydride | H₂SO₄ catalyst, 100°C | 3-Methyl-6-methyleneoct-3-yl acetate | ~82% | |

| Williamson ether | CH₃I, K₂CO₃ | DMF, 80°C | 3-Methyl-6-methyleneoct-3-yl methyl ether | ~68% |

Key Findings :

-

Esterification proceeds efficiently with acetic anhydride under acidic catalysis.

-

Williamson synthesis requires polar aprotic solvents for optimal nucleophilic substitution.

Comparative Reactivity Insights

-

Steric Effects : The tertiary carbon and methylene group influence reaction pathways. For example, hydrogenation of the methylene group is faster than reduction of the alcohol.

-

Thermal Stability : Decomposition occurs above 200°C, forming fragments like 4-methylpentan-2-ol and 6-methylheptan-2-one, as identified via GC-MS .

Scientific Research Applications

Fragrance Industry

Overview:

3-Methyl-6-methyleneoctan-3-ol is primarily recognized for its use as a fragrance ingredient. Its pleasant scent profile makes it suitable for incorporation into perfumes, cosmetics, and personal care products.

Safety Assessments:

Recent safety assessments indicate that this compound poses minimal health risks when used within established limits. The Expert Panel for Fragrance Safety has conducted extensive evaluations, concluding that the compound is not genotoxic and has an adequate margin of exposure for repeated dose toxicity and reproductive toxicity endpoints .

Usage in Formulations:

The compound is often blended with other fragrance materials to enhance scent complexity. Its volatility and stability make it a favorable choice for both high-end and mass-market products.

Food Science

Flavoring Agent:

In addition to its fragrance applications, this compound is explored as a flavoring agent in food products. Its chemical structure allows it to mimic natural flavor profiles, which can be beneficial in creating food products that require specific taste characteristics.

Research Findings:

Studies have shown that the compound can be utilized to mask undesirable flavors in processed foods while enhancing overall sensory appeal. The ability to function effectively at low concentrations makes it economically viable for food manufacturers .

Chemical Synthesis

Synthetic Pathways:

The compound serves as a valuable intermediate in organic synthesis. It can be employed in various synthetic pathways to create more complex molecules, particularly in the production of pharmaceuticals and agrochemicals.

Case Study - Synthesis of Bioactive Compounds:

Research has demonstrated that this compound can be used as a precursor in the synthesis of bioactive compounds. For instance, it plays a role in synthesizing enantiomerically pure derivatives that are crucial in medicinal chemistry .

Environmental Impact Studies

Toxicological Assessments:

Environmental studies have been conducted to assess the impact of this compound on ecosystems. The compound's biodegradability and potential effects on aquatic life are critical areas of research, ensuring that its use does not lead to environmental degradation .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-Methyl-6-methyleneoctan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-3-octanol: Similar structure but lacks the methylene group at the sixth position.

6-Methyleneoctan-3-ol: Similar structure but lacks the methyl group at the third position.

3-Methyl-6-octanol: Similar structure but lacks the methylene group at the sixth position.

Uniqueness

3-Methyl-6-methyleneoctan-3-ol is unique due to the presence of both a methylene group at the sixth position and a methyl group at the third position. This unique structural feature contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Introduction

3-Methyl-6-methyleneoctan-3-ol is an organic compound classified as a tertiary alcohol with the molecular formula . This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The structure of this compound includes:

- A methylene group at the sixth position.

- A methyl group at the third position of the octane chain.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Grignard Reaction : Involves reacting a Grignard reagent with an aldehyde or ketone precursor.

- Hydroboration-Oxidation : An alkene undergoes hydroboration followed by oxidation to yield the alcohol.

These methods are characterized by their regioselectivity and mild reaction conditions, making them suitable for producing high-purity compounds for biological studies .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in pharmaceuticals and agriculture.

The biological activity of this compound is believed to involve:

- Interaction with Cell Membranes : The alcohol can disrupt microbial cell membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial survival, thus exerting its antimicrobial effects.

Case Studies

-

Antifungal Activity Against Candida spp.

- A study evaluated the antifungal efficacy of this compound against various strains of Candida. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antifungal activity .

-

Antimicrobial Efficacy Against Bacterial Strains

- Another investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 64 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | Methyl at C3, Methylene at C6 | Candida spp.: 32; S. aureus: 64 |

| 3-Methyl-3-octanol | Lacks methylene group at C6 | Not extensively studied |

| 6-Methyleneoctan-3-ol | Lacks methyl group at C3 | Not extensively studied |

This table illustrates the unique properties of this compound compared to similar compounds, emphasizing its superior antimicrobial activity .

Pharmaceutical Development

Given its biological activities, this compound is being explored as a potential pharmaceutical intermediate. Its unique structure and efficacy against pathogens make it a candidate for further development in drug formulations targeting infections.

Agricultural Use

The compound's antifungal properties suggest potential applications in agriculture as a natural pesticide or fungicide, contributing to sustainable farming practices.

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation

Q. Table 2. Key Stability Factors for this compound

| Factor | Impact on Stability | Mitigation Strategy |

|---|---|---|

| Oxygen Exposure | Oxidative degradation | Inert atmosphere storage |

| Light | Photochemical reactions | Amber vial storage |

| Temperature | Thermal decomposition | –20°C storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.